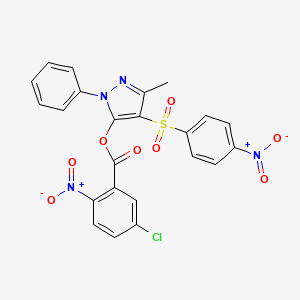
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate" is a complex molecule that appears to be related to a family of pyrazole derivatives with potential biological activity. Pyrazole derivatives have been extensively studied due to their diverse pharmacological properties, including their role as carbonic anhydrase inhibitors , and their potential in antimicrobial activities . The presence of nitro, sulfonyl, and chloro substituents suggests that this compound could exhibit interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various starting materials such as nitrophenyl pyrazoles and sulfonamides. For instance, sulfonamide moieties have been introduced into pyrazole derivatives starting from nitrophenyl pyrazole dicarboxylic acids . Similarly, chloromethyl phenyl sulfone carbanions have been used to react with nitrobenzophenones, indicating the potential for diverse synthetic routes involving sulfone and nitro groups . The synthesis of related compounds typically involves multiple steps, including acyl chlorination and condensation reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . Density functional theory (DFT) calculations are often employed to predict molecular structural parameters, vibrational frequencies, and to construct theoretical spectra . These studies provide insights into the geometry, electronic structure, and potential energy distribution within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives exhibit a range of chemical reactivities. For example, nucleophilic substitution reactions have been observed with nitropyrazoles, where the phenylsulfonyl group can be substituted . The reactivity of chloromethyl phenyl sulfone carbanions with nitrobenzophenones can lead to vicarious substitution of hydrogen or Darzens condensation . Additionally, the carbon-sulfur bond fission in alkyl phenylsulfonylmethyl nitrobenzoates has been discussed, highlighting the susceptibility of certain bonds to cleavage under alkaline conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of nitro, sulfonyl, and chloro substituents can affect the molecule's electrostatic potential, reactivity towards electrophilic and nucleophilic attacks, and non-linear optical properties . Theoretical calculations can provide values for dipole moments, hyperpolarizability, and other properties such as chemical hardness, potential, and electrophilicity . Experimental and theoretical studies on related compounds have also explored thermodynamic properties and their temperature dependence .
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
The study of spirocyclic 3H-pyrazoles, which are related to the target compound through their synthetic pathways and structural motifs, reveals intricate reactions involving methyl, phenyl, and p-tolyl phenylethynyl sulfones with diazo compounds. These reactions lead to products that undergo various transformations under thermal, acid-catalyzed, and photolytic conditions, showcasing the complex behavior and potential for generating diverse compounds from similar precursors (Vasin et al., 2014).
Biological Activity and Molecular Docking
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate related to the core structure of the target compound, have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibit significant antimicrobial properties, with molecular docking studies providing insights into their potential mechanisms of action by predicting the affinity and orientation of the synthesized compounds at the active enzyme sites (Janakiramudu et al., 2017).
Carbonic Anhydrase Inhibition
Derivatives featuring the sulfonamide group, which is structurally related to the target compound, have shown potential as carbonic anhydrase inhibitors. These findings suggest avenues for developing therapeutic agents by exploiting the sulfonamide functionality, which is a common feature in many biologically active compounds (Sapegin et al., 2018).
Dyes and Metal Complexes
Research into new acid dyes and their metal complexes based on substituted phenols, which share synthetic and functional similarities with the target compound, highlights the application of these compounds in the leather industry. The synthesis, characterization, and optical studies of these dyes and their metal complexes demonstrate their utility and performance as colorants (Hussain et al., 2017).
Eigenschaften
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 5-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O8S/c1-14-21(37(34,35)18-10-8-17(9-11-18)27(30)31)22(26(25-14)16-5-3-2-4-6-16)36-23(29)19-13-15(24)7-12-20(19)28(32)33/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBSDLDPBGXORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

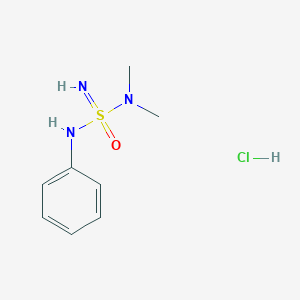


![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)
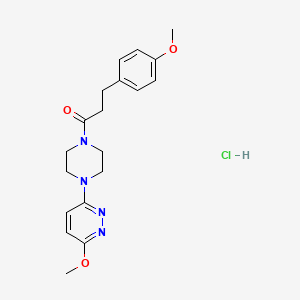
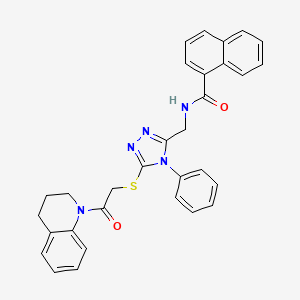
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)
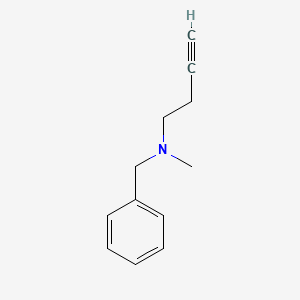



![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)
![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)
![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)